(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
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Description
Typically, the description of a compound includes its molecular formula, structure, and possibly its purpose or role in specific reactions or processes.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This involves examining the compound’s molecular structure, which can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves identifying any potential safety risks or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This could involve identifying areas for further research or potential applications for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. It’s always a good idea to consult multiple sources and speak with experts when conducting this type of analysis. I hope this general approach is helpful! If you have more specific questions or need information on a different compound, feel free to ask.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(12-15)18(20)21/h3-12H,2H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRCSNDQVKKBY-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
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